Digitoxigenin monodigitoxoside
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Overview
Description
Digitoxigenin monodigitoxoside is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is a natural compound found in plants such as Digitalis purpurea and has been synthesized for research purposes.
Scientific Research Applications
Kinetics and Metabolism
Digitoxigenin monodigitoxoside has been studied for its kinetics and metabolism. In subjects with renal insufficiency, it was found that digitoxigenin monodigitoxoside has kinetic properties that may offer clinical advantages (Graves et al., 1984).
The bis- and monodigitoxosides of digitoxigenin were studied in normal subjects. It was noted that the monodigitoxoside has a short half-life, indicating it might be unsuitable for clinical use, but the bisdigitoxoside could have therapeutic advantages (Graves et al., 1984).
In vitro studies on rat liver microsomes showed that the glucuronidation of digitoxigenin monodigitoxoside was significantly higher compared to digoxigenin monodigitoxoside, suggesting a role in digitalis toxicity protection (Castle, 1980).
The purification of digitoxigenin-monodigitoxoside UDP-glucuronosyltransferase from rat liver microsomes highlighted its specificity for the glucuronidation of digitoxigenin-monodigitoxoside, distinct from other compounds (von Meyerinck et al., 1985).
The substrate specificity of the digitoxigenin monodigitoxoside conjugating UDP-glucuronyltransferase in rat liver was investigated, confirming its specific conjugation activity (Schmoldt & Promies, 1982).
Synthesis and Chemical Applications
- A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin was developed, demonstrating a novel route for the preparation of these compounds (Zhou & O'Doherty, 2006).
Cardiac Applications
- The cardioactivity of digitoxin metabolites, including the bis- and monodigitoxoside of digitoxigenin, was studied, indicating their significant inotropic effect in isolated atria (Mann & Peters, 1971).
Cancer Research
- Digitoxigenin monodigitoxoside demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in human lung cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Schneider et al., 2016).
Pharmacokinetics
- A study on the bioavailability of the bis- and monodigitoxosides of digitoxigenin in humans showed significant differences in metabolism and systemic circulation entry between the two compounds (Fenster et al., 2004).
properties
CAS RN |
18404-43-8 |
---|---|
Product Name |
Digitoxigenin monodigitoxoside |
Molecular Formula |
C₂₉H₄₄O₇ |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1 |
InChI Key |
NQOMDNMTNVQXRR-WQLPVBBFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
melting_point |
190-192°C |
Other CAS RN |
57361-72-5 |
physical_description |
Solid |
synonyms |
3β-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide; Evatromonoside; (3β,5β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide; 2,6-Dideoxy-β-D-ribo-hexopyranoside-digitoxigenin-3; 2,6-Dideoxy-β-D-ri |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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